molecular formula C21H18ClN3O4 B6549679 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-phenoxyacetohydrazide CAS No. 1040663-91-9

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-phenoxyacetohydrazide

Cat. No.: B6549679
CAS No.: 1040663-91-9
M. Wt: 411.8 g/mol
InChI Key: IPGOIWJSSJUCKA-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyridine ring, a carbonyl group, and a hydrazide group. These groups could potentially confer a variety of chemical properties to the compound, such as reactivity with acids and bases, the ability to form hydrogen bonds, and the potential to participate in various organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the configuration of its functional groups. The presence of the pyridine ring could potentially confer aromaticity to the compound, while the carbonyl and hydrazide groups could introduce polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and the development of methods for its safe and efficient synthesis .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxo-N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-17-9-6-15(7-10-17)12-25-13-16(8-11-20(25)27)21(28)24-23-19(26)14-29-18-4-2-1-3-5-18/h1-11,13H,12,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGOIWJSSJUCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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